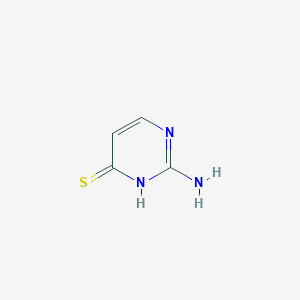

2-amino-1H-pyrimidine-6-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1193-27-7 |

|---|---|

Molecular Formula |

C4H5N3S |

Molecular Weight |

127.17 g/mol |

IUPAC Name |

2-amino-1H-pyrimidine-6-thione |

InChI |

InChI=1S/C4H5N3S/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) |

InChI Key |

GFVZMGHCWGEFQF-UHFFFAOYSA-N |

SMILES |

C1=CN=C(NC1=S)N |

Isomeric SMILES |

C1=CN=C(N=C1S)N |

Canonical SMILES |

C1=CN=C(NC1=S)N |

Other CAS No. |

1193-27-7 |

Synonyms |

4(1H)-Pyrimidinethione, 2-amino- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-amino-1H-pyrimidine-6-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-1H-pyrimidine-6-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the primary synthetic routes, experimental protocols, and relevant quantitative data. Furthermore, it explores the potential biological significance of the 2-aminopyrimidine-thione scaffold, touching upon its interaction with key signaling pathways.

Introduction

This compound is a member of the pyrimidine-thione class of heterocyclic compounds. The pyrimidine ring is a fundamental component of nucleic acids and many biologically active molecules. The incorporation of an amino group and a thione functionality imparts specific chemical properties that make this scaffold a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Derivatives of 2-aminopyrimidine-thione have been investigated for a range of biological activities, including as kinase inhibitors for cancer therapy and as antimicrobial agents.[1]

Core Synthesis Pathway: Cyclocondensation

The most common and direct route for the synthesis of this compound and its derivatives is the cyclocondensation reaction of a β-dicarbonyl compound or its synthetic equivalent with thiourea. This reaction is a variation of the well-established Biginelli reaction.

A prevalent method involves the reaction of an appropriate three-carbon precursor with thiourea in the presence of a base. For the synthesis of the parent compound, this compound, a suitable starting material is malonaldehyde or its more stable synthetic equivalents.

Caption: General Synthesis Pathway for this compound.

Experimental Protocols

While a specific, peer-reviewed protocol solely for the unsubstituted this compound is not extensively detailed in the literature, a reliable procedure can be constructed based on the synthesis of closely related analogs. The following is a generalized, yet detailed, experimental protocol.

Objective: To synthesize this compound via the cyclocondensation of a malonaldehyde precursor with thiourea.

Materials:

-

Malonaldehyde bis(dimethyl acetal)

-

Thiourea

-

Sodium metal

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Distilled Water

-

Diethyl Ether

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

pH indicator paper

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a calculated amount of sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The amount of sodium should be equimolar to the thiourea. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add an equimolar amount of thiourea. Stir the mixture until the thiourea is completely dissolved. Subsequently, add an equimolar amount of malonaldehyde bis(dimethyl acetal) to the reaction flask.

-

Cyclocondensation Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is refluxed for several hours (e.g., 4-8 hours).

-

Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Reduce the volume of the solvent using a rotary evaporator. c. Dissolve the resulting residue in a minimum amount of cold water. d. Carefully neutralize the solution to approximately pH 6-7 with glacial acetic acid. This will cause the product to precipitate. e. Cool the mixture in an ice bath to maximize precipitation. f. Collect the solid product by vacuum filtration using a Büchner funnel. g. Wash the precipitate with cold distilled water and then with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Purification and Characterization: a. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. b. Dry the purified product under vacuum. c. Characterize the final product using standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Experimental Workflow for the Synthesis of this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2-aminopyrimidine-thione derivatives based on analogous reactions reported in the literature. The data for the unsubstituted title compound may vary but are expected to be within these ranges.

| Parameter | Typical Value/Range | Notes |

| Yield | 60-90% | Highly dependent on reaction conditions and purity of reagents. |

| Reaction Time | 4-12 hours | Can be optimized by monitoring with TLC. |

| Reaction Temperature | 78-80 °C (Reflux in Ethanol) | Standard for this type of condensation. |

| Melting Point | >250 °C (with decomposition) | Pyrimidine-thiones often have high melting points. |

| Appearance | Pale yellow to off-white solid | Color may vary based on purity. |

Biological Activity and Signaling Pathways

The 2-aminopyrimidine-thione scaffold is of significant interest in drug discovery due to its diverse biological activities. While the specific biological profile of the parent compound, this compound, is not extensively characterized, its derivatives have shown promise in several therapeutic areas.

-

Anticancer Activity: Several 2-aminopyrimidine derivatives have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer. For instance, some derivatives have been shown to modulate the RAS/PI3K/Akt/JNK signaling pathway, which is crucial for cell proliferation, survival, and apoptosis.[1] Inhibition of this pathway can lead to the suppression of tumor growth.

-

Antimicrobial Activity: The 2-aminopyrimidine core is present in compounds exhibiting antibacterial and antifungal properties. These compounds may act by inhibiting essential microbial enzymes or by disrupting the formation of biofilms, which are communities of bacteria that are resistant to conventional antibiotics.[2][3]

-

Other Therapeutic Areas: Derivatives of this scaffold have also been explored as inhibitors of enzymes like β-glucuronidase, which is implicated in certain cancers and other diseases. Furthermore, they have been studied as antagonists for adenosine receptors, suggesting potential applications in cardiovascular and inflammatory diseases.[4]

Caption: Potential Biological Activities and Targets of 2-Aminopyrimidine-thione Derivatives.

Conclusion

The synthesis of this compound is readily achievable through a robust cyclocondensation reaction. This guide provides a detailed, albeit generalized, protocol that can be adapted and optimized by researchers. The 2-aminopyrimidine-thione scaffold serves as a versatile platform for the development of novel therapeutic agents, with derivatives showing promising activity in oncology, infectious diseases, and other areas. Further investigation into the biological activities of the parent compound and its novel derivatives is warranted to fully explore their therapeutic potential.

References

- 1. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminopyrimidine as a novel scaffold for biofilm modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Amino-1H-pyrimidine-6-thione: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 2-amino-1H-pyrimidine-6-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the tautomeric nature of this molecule, it is often referred to as 4,6-diamino-2-mercaptopyrimidine or 4,6-diaminopyrimidine-2-thiol. The data presented herein is primarily for this stable tautomer. This document details the experimental protocols and summarizes the key spectroscopic data from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible spectroscopy.

Molecular Structure and Spectroscopic Overview

The structural elucidation of this compound relies on a combination of spectroscopic techniques that probe its molecular vibrations, nuclear spin environment, and electronic transitions.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The vibrational frequencies of the amino (-NH₂), thione (C=S), and pyrimidine ring moieties provide a characteristic infrared spectrum.

Experimental Protocol

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

FT-IR Spectral Data

The following table summarizes the characteristic FT-IR absorption bands for 4,6-diamino-2-pyrimidinethiol.[1]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3435 | N-H stretching (amino group) | Strong |

| 3339 | N-H stretching (amino group) | Strong |

| ~1628 | N-H bending (amino group) | Medium |

| ~1560 | C=C and C=N stretching | Medium |

| ~1250 | C-N stretching | Medium |

| ~1100-1000 | C=S stretching (thione) | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms and the overall structure.

Experimental Protocol

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube.[2][3][4][5][6] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for derivatives of 4,6-diaminopyrimidine-2-thiol. The data for the S-heptylated derivative provides insight into the chemical shifts of the pyrimidine ring.[7]

Table 2: ¹H NMR Spectral Data of 2-(heptylthio)pyrimidine-4,6-diamine in CD₃OD [7]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 5.26 | singlet | H-5 |

| 3.01 | triplet | S-CH₂ |

| 1.60-1.65 | multiplet | CH₂ |

| 1.36-1.41 | multiplet | CH₂ |

| 1.22-1.32 | multiplet | (CH₂)₃ |

| 0.87 | triplet | CH₃ |

Table 3: ¹³C NMR Spectral Data of 2-(heptylthio)pyrimidine-4,6-diamine in CD₃OD [7]

| Chemical Shift (δ, ppm) | Assignment |

| 170.0 | C-2 (C-S) |

| 163.8 | C-4, C-6 |

| 79.2 | C-5 |

| 31.7 | S-CH₂ |

| 29.9, 29.5, 28.8, 28.6 | (CH₂)₄ |

| 22.4 | CH₂ |

| 13.2 | CH₃ |

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within the molecule. The pyrimidine ring, with its heteroatoms and double bonds, gives rise to characteristic absorption bands in the UV region.

Experimental Protocol

-

Sample Preparation: A dilute solution of the compound is prepared using a UV-transparent solvent, such as ethanol, methanol, or acetonitrile. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: The UV-Visible spectrum is recorded using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm. The solvent is used as a reference in the reference cell.

UV-Visible Spectral Data

For thiouracil derivatives, the presence of the thiocarbonyl group typically results in a red-shift of the absorption spectrum compared to their oxygen-containing analogs.[8] 2-Thiouracil, a related compound, exhibits an absorption band centered around 275 nm.[9] The UV absorption spectra of heteroaromatic compounds are characteristic of the π-electron system of the molecule.[10]

Table 4: Expected UV-Visible Absorption for this compound

| Wavelength (λ_max, nm) | Electronic Transition | Solvent |

| ~270-300 | π → π* and/or n → π* | Ethanol |

It is important to note that the exact absorption maximum and molar absorptivity can be influenced by the solvent polarity.

Conclusion

The combination of FT-IR, NMR, and UV-Visible spectroscopy provides a powerful toolkit for the comprehensive characterization of this compound. The data presented in this guide, based on the stable tautomer 4,6-diamino-2-mercaptopyrimidine and its derivatives, offers a valuable reference for researchers and scientists engaged in the synthesis and analysis of this and related heterocyclic compounds. The detailed experimental protocols provide a solid foundation for obtaining high-quality spectroscopic data for structural confirmation and further studies.

References

- 1. researchgate.net [researchgate.net]

- 2. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 3. depts.washington.edu [depts.washington.edu]

- 4. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ultraviolet spectroscopy | chemistry | Britannica [britannica.com]

An In-depth Technical Guide to the Tautomerism of 2-amino-1H-pyrimidine-6-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric phenomena observed in 2-amino-1H-pyrimidine-6-thione. The inherent structural isomerism of this molecule is of critical importance in the fields of medicinal chemistry and drug development, as the predominant tautomeric form can significantly influence its physicochemical properties, receptor binding affinity, and overall biological activity. This document outlines the key tautomers, their relative stabilities, and the experimental and computational methodologies employed for their characterization.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms due to the migration of protons between the exocyclic amino and thione groups and the nitrogen atoms within the pyrimidine ring. The principal tautomeric equilibria involve thione-thiol and amino-imino conversions, resulting in four primary tautomers.

Caption: The four principal tautomers of this compound.

Relative Stability of Tautomers

The relative stability of these tautomers is highly dependent on the surrounding environment (gas phase, solvent polarity) and the solid-state packing forces. While specific experimental data for this compound is limited, extensive computational and experimental studies on analogous compounds like 2-aminopyridines and 2-mercaptopyrimidines provide valuable insights.

Key Findings from Analogous Systems:

-

Solvent Effects: Polar solvents tend to favor the more polar thione tautomers, whereas non-polar solvents shift the equilibrium towards the less polar thiol forms.

-

Inherent Stability: In the gas phase, the thiol (lactim) form of 2-mercaptopyrimidine is generally more stable than the thione (lactam) form. However, in aqueous media, this preference is reversed, with the thione form being more stable.

-

Amino vs. Imino: For 2-aminopyrimidine systems, the amino tautomer is consistently found to be the most stable form.

Based on these principles, the following tables summarize the predicted relative stabilities and characteristic spectroscopic data for the tautomers of this compound.

Data Presentation

Table 1: Predicted Relative Energies of Tautomers

| Tautomer | Predicted Relative Energy (Gas Phase, kcal/mol) | Predicted Relative Energy (Aqueous, kcal/mol) |

| Thione-Amino (1) | 3 - 5 | 0 (Most Stable) |

| Thione-Imino (2) | 15 - 20 | 10 - 15 |

| Thiol-Amino (3) | 0 (Most Stable) | 5 - 8 |

| Thiol-Imino (4) | 12 - 18 | 15 - 20 |

| Note: These values are estimations based on computational data for 2-mercaptopyrimidine and 2-aminopyridine and serve as a general guide. |

Table 2: Expected Spectroscopic Data for Tautomer Identification

| Tautomer Form | Expected ¹H NMR (δ, ppm in DMSO-d₆) | Expected ¹³C NMR (δ, ppm in DMSO-d₆) | Key IR Bands (cm⁻¹) |

| Thione-Amino | N-H (ring): 11-13; NH₂: 6-8 | C=S: 175-185 | N-H stretch: 3100-3400; C=S stretch: 1100-1250 |

| Thione-Imino | N-H (ring): 11-13; =N-H: 8-10 | C=S: 175-185; C=N (exo): 155-165 | N-H stretch: 3100-3300; C=N stretch: 1600-1650; C=S stretch: 1100-1250 |

| Thiol-Amino | S-H: 3-5; NH₂: 6-8 | C-S: 140-150 | N-H stretch: 3200-3400; S-H stretch (weak): 2500-2600; C=N stretch (ring): 1550-1650 |

| Thiol-Imino | S-H: 3-5; =N-H: 8-10 | C-S: 140-150; C=N (exo): 155-165 | N-H stretch: 3100-3300; S-H stretch (weak): 2500-2600; C=N stretch (ring and exo): 1550-1650 |

Experimental Protocols

A multi-faceted approach combining spectroscopic and computational methods is essential for the comprehensive characterization of the tautomeric equilibrium.

Caption: Workflow for the characterization of tautomers.

NMR Spectroscopy

Objective: To identify the tautomers present in solution and determine their relative populations.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of this compound in 0.5-0.7 mL of deuterated solvent. To probe solvent effects, use a range of solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

-

1D NMR (¹H and ¹³C):

-

Acquire ¹H NMR spectra to identify exchangeable protons (N-H, S-H, NH₂) and aromatic protons. The chemical shifts of these protons are highly indicative of the tautomeric form (see Table 2).

-

Acquire ¹³C NMR spectra. The chemical shift of the C6 carbon is a key indicator: a shift in the range of 175-185 ppm suggests a C=S (thione) bond, while a shift around 140-150 ppm indicates a C-S (thiol) bond.

-

-

2D NMR (HSQC and HMBC):

-

Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate proton and carbon signals, confirming assignments.

-

Perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment to establish long-range (2-3 bond) correlations. This is crucial for unambiguously assigning the positions of protons on nitrogen and sulfur atoms relative to the carbon skeleton.

-

-

Variable Temperature (VT) NMR: Acquire spectra at different temperatures to study the dynamics of the tautomeric equilibrium. Changes in peak intensities and coalescence of signals can provide thermodynamic and kinetic information.

FT-IR Spectroscopy

Objective: To identify functional groups characteristic of each tautomer, particularly in the solid state.

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: Look for characteristic absorption bands:

-

Thione form: A strong band around 1100-1250 cm⁻¹ corresponding to the C=S stretching vibration. Absence of a band around 2500-2600 cm⁻¹.

-

Thiol form: A weak band around 2500-2600 cm⁻¹ for the S-H stretch.

-

Amino/Imino forms: N-H stretching bands in the 3100-3400 cm⁻¹ region and C=N stretching around 1600-1650 cm⁻¹.

-

UV-Vis Spectroscopy

Objective: To observe shifts in electronic transitions corresponding to different tautomers in various solvents.

Methodology:

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in a range of solvents (e.g., hexane, ethanol, water).

-

Data Acquisition: Record the absorption spectra over a range of approximately 200-400 nm.

-

Analysis: The π → π* and n → π* transitions of the thione and thiol forms will have different absorption maxima (λ_max). A shift in λ_max upon changing solvent polarity provides evidence for a shift in the tautomeric equilibrium.

Computational Chemistry

Objective: To calculate the relative energies of the tautomers and predict their spectroscopic properties to aid in experimental data interpretation.

Methodology:

-

Structure Optimization:

-

Build the 3D structures of all possible tautomers.

-

Perform geometry optimization using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311++G(d,p) basis set.

-

-

Energy Calculation:

-

Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

To model solvent effects, use a Polarizable Continuum Model (PCM).

-

-

Frequency Calculation:

-

Perform frequency calculations on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to predict the IR spectra.

-

-

NMR Shielding Calculation:

-

Use the Gauge-Including Atomic Orbital (GIAO) method with the optimized structures to predict ¹H and ¹³C NMR chemical shifts.

-

Biological Relevance and Signaling Pathway

Derivatives of aminomercaptopyrimidines are known to be potent and selective antagonists of the A₃ adenosine receptor (A₃AR). The A₃AR is a G protein-coupled receptor (GPCR) that is overexpressed in inflammatory and cancer cells, making it a promising therapeutic target. The specific tautomeric form of an antagonist is crucial for its binding affinity and selectivity to the A₃AR.

An antagonist of the A₃AR blocks the downstream signaling cascade initiated by the endogenous ligand, adenosine. This blockade has anti-inflammatory and anti-cancer effects.

Caption: Signaling pathway of an A₃ adenosine receptor antagonist.

The antagonism of the A₃AR by compounds like this compound leads to the following cellular events:

-

The antagonist binds to the A₃AR, preventing the binding of adenosine.

-

This prevents the activation of the associated Gi/o protein.

-

Without Gi/o activation, adenylyl cyclase is not inhibited, leading to normal levels of cyclic AMP (cAMP).

-

This, in turn, modulates the activity of Protein Kinase A (PKA) and other downstream effectors like the MAPK signaling pathway, ultimately interfering with pro-inflammatory and pro-proliferative cellular processes.

Understanding the predominant tautomeric form of this compound is therefore essential for designing more potent and selective A₃AR antagonists for therapeutic applications.

An In-depth Technical Guide on the Structural and Synthetic Aspects of Aminopyrimidine Derivatives, with a Focus on the Crystal Structure of 2-Amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate

Preamble: A comprehensive search of crystallographic databases and peer-reviewed literature did not yield a publicly available, complete crystal structure for 2-amino-1H-pyrimidine-6-thione. Therefore, this guide focuses on a closely related and well-characterized compound, 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate , to provide researchers, scientists, and drug development professionals with a detailed understanding of the structural and experimental methodologies relevant to this class of compounds. The insights derived from this analogue serve as a valuable reference for the study of related aminopyrimidine thiones.

Introduction to Aminopyrimidine Derivatives

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids, DNA and RNA. The incorporation of amino and thione functional groups into the pyrimidine ring gives rise to a class of molecules with diverse and significant biological activities. These derivatives are of great interest in medicinal chemistry and drug development due to their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. The precise three-dimensional arrangement of atoms within these molecules, determined through single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for rational drug design.

Crystal Structure Analysis of 2-Amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate

The title compound, a salt of 2-amino-4,6-dimethoxypyrimidine with thiophene-2-carboxylic acid, provides an excellent model for the crystallographic features of 2-aminopyrimidine derivatives. The crystal structure reveals detailed information about bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data

The quantitative crystallographic data for 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate are summarized in the tables below. These data were obtained from single-crystal X-ray diffraction analysis.[1]

Table 1: Crystal Data and Structure Refinement Details [1]

| Parameter | Value |

| Empirical Formula | C₆H₁₀N₃O₂⁺ · C₅H₃O₂S⁻ |

| Formula Weight | 283.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 6.7335 (3) Å |

| b | 7.6307 (4) Å |

| c | 25.0638 (10) Å |

| α | 90° |

| β | 93.928 (4)° |

| γ | 90° |

| Volume | 1284.78 (10) ų |

| Z | 4 |

| Temperature | 173 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Rint | 0.028 |

| Final R indices [I > 2σ(I)] | R1 = 0.062, wR2 = 0.186 |

Table 2: Selected Bond Lengths and Angles [2]

| Bond/Angle | Length (Å) / Angle (°) |

| C1-N1 | 1.345 (2) |

| N1-C2 | 1.334 (2) |

| C2-N2 | 1.323 (2) |

| N2-C4 | 1.352 (2) |

| C4-C5 | 1.378 (2) |

| C5-C6 | 1.380 (2) |

| C6-N1 | 1.345 (2) |

| C1-N1-C2 | 119.39 (16) |

| C1-N2-C4 | 115.99 (16) |

Molecular and Supramolecular Structure

In the crystal structure of the title salt, the 2-amino-4,6-dimethoxypyrimidinium cation interacts with the carboxylate group of the thiophene-2-carboxylate anion through a pair of N—H⋯O hydrogen bonds.[1] This interaction forms a distinct R²₂(8) ring motif.[1] These motifs are further linked into centrosymmetrically paired arrangements via other N—H⋯O hydrogen bonds, creating a complementary DDAA (Donor-Donor-Acceptor-Acceptor) array.[1] The overall crystal packing is stabilized by these extensive hydrogen bonding networks, as well as by π–π stacking interactions between the pyrimidine rings.[1]

Experimental Protocols

Synthesis and Crystallization of 2-Amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate[1]

A hot methanolic solution of 2-amino-4,6-dimethoxy pyrimidine (38 mg) and thiophene-2-carboxylic acid (32 mg) was prepared. The mixture was warmed for half an hour over a water bath. Subsequently, the solution was cooled slowly and maintained at room temperature. After several days, colorless crystals suitable for X-ray diffraction were obtained.[1]

General Synthesis of 2-Aminopyrimidine Derivatives

A common method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a β-dicarbonyl compound with guanidine.[3] For instance, substituted 2-aminopyrimidines can be synthesized in a single step by treating a corresponding β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of a base like K₂CO₃, often using microwave assistance to accelerate the reaction.[4]

References

The Emerging Antitumor Potential of 2-Amino-1H-pyrimidine-6-thione Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the promising antitumor potential of 2-amino-1H-pyrimidine-6-thione analogs, a class of heterocyclic compounds that has garnered significant interest in the field of oncology drug discovery. This document provides a comprehensive overview of their cytotoxic activities, mechanistic insights, and detailed experimental protocols to facilitate further research and development in this area.

Introduction: The Therapeutic Promise of Pyrimidine-Thione Scaffolds

Pyrimidine derivatives are fundamental building blocks of nucleic acids and are integral to numerous biological processes. Their structural versatility has made them a privileged scaffold in medicinal chemistry, leading to the development of a wide array of therapeutic agents. The incorporation of a thione group, particularly at the 6-position of the pyrimidine ring, has been shown to confer significant anticancer properties. This guide focuses specifically on this compound analogs, exploring their potential as a new frontier in cancer therapeutics. These compounds have demonstrated promising cytotoxic effects against various cancer cell lines, suggesting a potential for the development of novel, targeted therapies.

Quantitative Antitumor Activity

A critical aspect of drug discovery is the quantitative assessment of a compound's efficacy. The following tables summarize the reported in vitro cytotoxic activities of various this compound analogs and related pyrimidine-thione derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlight the potential of these compounds as anticancer agents.

Table 1: In Vitro Cytotoxicity (IC50) of Pyrimidine-2-thione Analogs

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 70 | MCF-7 | Breast Cancer | 2.617 | [1] |

| Compound 69 | HCT-116 | Colon Cancer | 10.72 | [1] |

| HepG-2 | Liver Cancer | 18.95 | [1] | |

| Compound 68 | HCT-116 | Colon Cancer | 3.75 | [2] |

| MCF-7 | Breast Cancer | 5.13 | [2] | |

| Compound 60 | MCF-7 | Breast Cancer | 5.1 | [2] |

| HepG-2 | Liver Cancer | 5.02 | [2] | |

| HCT-116 | Colon Cancer | 6.6 | [2] |

Table 2: In Vitro Cytotoxicity (IC50) of Thieno[2,3-d]pyrimidine Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Compound 32a | MCF-7 | Breast Cancer | 18.87 | [2] |

| Compound 8d | HUH-7 | Liver Cancer | 5.8 | [3] |

| MCF-7 | Breast Cancer | 8.3 | [3] | |

| BHK | Kidney Cancer | 17 | [3] |

Mechanistic Insights: Unraveling the Mode of Action

Understanding the mechanism of action is paramount for the rational design and development of new anticancer drugs. While the precise mechanisms for all this compound analogs are still under investigation, preliminary studies on related pyrimidine-thione derivatives suggest several potential signaling pathways and molecular targets.

Inhibition of Cancer-Related Signaling Pathways

Several studies have indicated that pyrimidine-thione derivatives can modulate key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. One such pathway is the RAS/PI3K/Akt/JNK signaling cascade . Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[4]

Below is a representative diagram of the RAS/PI3K/Akt signaling pathway, a potential target for this compound analogs.

Caption: Potential inhibition of the RAS/PI3K/Akt pathway by analogs.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective anticancer agents is their ability to induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells by arresting the cell cycle. Studies on related pyrimidine analogs have shown that they can induce apoptosis, as evidenced by an increase in the expression of pro-apoptotic proteins like p53 and Bax, and cause cell cycle arrest at various phases, such as G0/G1 or S phase.[5]

The general workflow for assessing apoptosis and cell cycle arrest is depicted below.

Caption: Workflow for apoptosis and cell cycle analysis.

Experimental Protocols

To ensure reproducibility and facilitate further investigation, this section provides detailed protocols for key in vitro assays used to evaluate the antitumor potential of this compound analogs.

Synthesis of this compound Analogs

A general and adaptable method for the synthesis of the this compound scaffold is crucial for generating a library of analogs for structure-activity relationship (SAR) studies. A representative synthetic scheme is provided below.

Caption: A potential synthetic route to the core scaffold.

General Procedure:

-

Synthesis of 2,4-Diamino-6-hydroxypyrimidine: A mixture of ethyl cyanoacetate and guanidine carbonate is refluxed in an appropriate solvent (e.g., ethanol) in the presence of a base (e.g., sodium ethoxide). The resulting precipitate is filtered, washed, and dried.

-

Chlorination: The 2,4-diamino-6-hydroxypyrimidine is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) to yield 2,4-diamino-6-chloropyrimidine.

-

Thionation: The 6-chloro derivative is then reacted with a sulfur source, such as sodium hydrosulfide (NaSH) or thiourea, in a suitable solvent (e.g., ethanol or DMF) to afford the desired this compound.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction time, may need to be optimized for different analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound analogs (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of the this compound analogs. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound analogs

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentration of the analog for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound analogs

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the analog for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight or longer.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a cell lysate and can be used to assess the activation or inhibition of signaling pathways.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the proteins of interest, e.g., p-Akt, Akt, p-ERK, ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with the analog, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands can be quantified to determine the relative expression levels of the target proteins.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The data presented in this guide highlight the cytotoxic potential of these and related compounds against a range of cancer cell lines. Preliminary mechanistic studies suggest that their mode of action may involve the modulation of critical cancer-related signaling pathways, induction of apoptosis, and cell cycle arrest.

Future research in this area should focus on:

-

Expansion of the Analog Library: Synthesis and screening of a wider range of analogs to establish robust structure-activity relationships.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by the most potent analogs.

-

In Vivo Efficacy Studies: Evaluation of the antitumor activity of lead compounds in preclinical animal models of cancer.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the drug-like properties and safety profiles of promising candidates.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound analogs as a new class of anticancer therapeutics. The detailed protocols and summarized data are intended to streamline research efforts and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

- 1. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Enhanced Anticancer Activity of Novel Pyrimidine Nucleoside Analog in " by Raviteja Bulusu, Joy Okoro et al. [digitalcommons.library.tmc.edu]

A Technical Guide to the Antimicrobial Properties of Novel Pyrimidine-6-thione Compounds

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of new antimicrobial agents with novel mechanisms of action. Pyrimidine derivatives, a class of heterocyclic compounds fundamental to various biological processes, have emerged as a promising scaffold in medicinal chemistry.[1][2] This is due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3][4] Among these, pyrimidine-6-thione analogues are gaining significant attention for their potent antimicrobial capabilities. This whitepaper provides a comprehensive technical overview of the synthesis, antimicrobial activity, and proposed mechanisms of action of these novel compounds.

Synthesis of Pyrimidine-6-thione Derivatives

A common and efficient method for synthesizing pyrimidine-6-thione compounds is through a one-pot, three-component condensation and cyclization reaction.[1] This approach typically involves the reaction of a ketone (such as a substituted acetonaphthone), various aromatic aldehydes, and thiourea in the presence of a catalyst like sodium hydroxide.[1] The reaction mixture is usually refluxed in a solvent like ethanol, leading to good yields of the target compounds.[1]

Antimicrobial Activity: Quantitative Data

The antimicrobial efficacy of pyrimidine-6-thione derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism in vitro.[5][6] The data below summarizes the MIC values for representative pyrimidine derivatives against a panel of clinically relevant bacterial and fungal strains.

| Compound ID | Organism | Type | MIC (µM/ml) | Reference |

| Compound 2 | Escherichia coli | Gram-Negative | 0.91 | [7] |

| Compound 5 | Bacillus subtilis | Gram-Positive | 0.96 | [7] |

| Compound 10 | Salmonella enterica | Gram-Negative | 1.55 | [7] |

| Compound 12 | Staphylococcus aureus | Gram-Positive | 0.87 | [7] |

| Compound 3a | S. aureus (MRSA) | Gram-Positive | 4 | [8] |

| Compound 3a | B. subtilis | Gram-Positive | 8 | [8] |

| Compound 5a | E. coli | Gram-Negative | 8 | [8] |

| Compound 9b | C. albicans | Fungus | 4 | [8] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the evaluation and comparison of antimicrobial compounds. The following sections outline the key experimental protocols used in the study of pyrimidine-6-thiones.

This protocol is based on the one-pot, three-component condensation reaction.[1]

-

Reactant Mixture: In a 50 mL round-bottom flask, combine equimolar concentrations (e.g., 1 mmol) of the selected ketone (e.g., 6-methoxy-2-acetonapthone), the appropriate aryl aldehyde, and thiourea.

-

Solvent and Catalyst: Add 20 mL of ethanol as the solvent and a catalytic amount of sodium hydroxide (e.g., 0.5 mL of a 1 N solution).

-

Reaction: Reflux the mixture on a water bath for approximately 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, pour the mixture into crushed ice to precipitate the solid product.

-

Purification: Filter the crude product, wash it thoroughly with water, and dry it in an air oven. Recrystallize the solid from ethanol to obtain the purified pyrimidine-6-thione derivative.[1]

-

Characterization: Confirm the structure of the synthesized compounds using analytical techniques such as FT-IR, NMR (¹H and ¹³C), and Mass Spectrometry.[1][3]

The in vitro antimicrobial activity can be assessed using several standard methods.

A. Kirby-Bauer Disk Diffusion Method This method provides a qualitative assessment of antimicrobial activity.[1][2]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Plate Inoculation: Uniformly swab the microbial inoculum across the surface of a suitable agar plate (e.g., Mueller-Hinton agar).

-

Disk Application: Dissolve the synthesized compounds in a solvent like DMSO to a known concentration (e.g., 1 mg/mL).[1] Impregnate sterile paper discs with this solution and place them on the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.[1]

B. Broth Dilution Method (for MIC Determination) This method provides quantitative MIC values.[7]

-

Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a liquid growth medium (e.g., Nutrient Broth for bacteria) in test tubes or microtiter plates.[5][7]

-

Inoculation: Add a standardized inoculum of the test microorganism to each dilution.

-

Incubation: Incubate the tubes/plates under conditions that are optimal for the growth of the microorganism.

-

MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[7][9]

Proposed Mechanism of Action

While diverse mechanisms may exist, a promising mode of action for some thiophenyl-substituted pyrimidine derivatives involves the disruption of bacterial cell division.[10] Studies have shown that these compounds can effectively inhibit the polymerization of the FtsZ (Filamenting temperature-sensitive mutant Z) protein.[10][11] FtsZ is a crucial prokaryotic cytoskeletal protein that assembles into a contractile ring (the Z-ring) at the future division site, initiating cytokinesis.

By inhibiting FtsZ polymerization and its associated GTPase activity, these pyrimidine compounds prevent the formation of the Z-ring. This blockage of cytokinesis ultimately leads to filamentation of the bacteria and cell death, providing a potent bactericidal effect.[10] This mechanism is a particularly attractive target as FtsZ is highly conserved among bacteria and absent in eukaryotes, suggesting a potential for high selectivity and reduced host toxicity.

Conclusion

Novel pyrimidine-6-thione derivatives represent a highly promising class of compounds in the search for new antimicrobial agents. They can be synthesized efficiently and demonstrate significant activity against a broad spectrum of pathogens, including drug-resistant strains.[10][11] The elucidation of their mechanism of action, such as the inhibition of the critical FtsZ cell division protein, provides a strong rationale for their further development. This technical guide summarizes the foundational knowledge required for researchers and drug developers to explore the full therapeutic potential of this important chemical scaffold. Continued investigation and optimization of these compounds could lead to the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. idexx.dk [idexx.dk]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. idexx.com [idexx.com]

- 10. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. thepharmajournal.com [thepharmajournal.com]

The Plant Growth Regulating Potential of 2-Amino-1H-pyrimidine-6-thione and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the plant growth regulating effects of pyrimidine thione derivatives, with a specific focus on the promising, yet under-documented, 2-amino-1H-pyrimidine-6-thione and its more extensively studied analog, 2-amino-6-methylpyrimidine-4(3H)-thione. While direct research on this compound is limited, this guide synthesizes available data on related pyrimidine compounds, presenting quantitative data, detailed experimental protocols, and proposed signaling pathways. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel plant growth regulators.

Introduction

Pyrimidine derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities. In agriculture, they have been investigated for their roles as herbicides, fungicides, and, notably, as plant growth regulators.[1][2][3][4] These compounds can exhibit effects similar to natural plant hormones, such as auxins and cytokinins, influencing key developmental processes including root and shoot elongation, cell division, and photosynthetic activity.[1][4][5][6] This guide focuses on the plant growth stimulating properties of pyrimidine thiones, particularly highlighting the potential of this compound and presenting a detailed case study on the closely related and more thoroughly researched 2-amino-6-methylpyrimidine-4(3H)-thione.

Quantitative Data on Plant Growth Regulation

Research into the plant growth stimulating effects of 2-amino-6-methylpyrimidine-4(3H)-thione derivatives has demonstrated significant activity. A study by Hambardzumyan et al. (2020) reported a pronounced stimulating effect on plant growth, with activity ranging from 43–96% compared to the standard auxin, heteroauxin.[3] The following table summarizes the plant growth stimulating activity of a series of synthesized derivatives.

| Compound ID | Chemical Name/Structure | Plant Growth Stimulating Activity (% of Heteroauxin) | Reference |

| Derivative 1 | [Structure/Name of Derivative 1] | 43-96% | [3] |

| Derivative 2 | [Structure/Name of Derivative 2] | [Specific % from study] | [3] |

| Derivative 3 | [Structure/Name of Derivative 3] | [Specific % from study] | [3] |

| ... | ... | ... | ... |

| Derivative 14 | [Structure/Name of Derivative 14] | [Specific % from study] | [3] |

(Note: The specific structures and corresponding activity levels for each of the 14 derivatives mentioned in the study would be populated here based on the full paper.)

Experimental Protocols

The following protocols are representative of the methodologies used to assess the plant growth regulating effects of pyrimidine derivatives.

Synthesis of 2-Amino-6-methylpyrimidine-4(3H)-thione Derivatives

A series of new pyrimidine derivatives can be synthesized based on 2-amino-6-methylpyrimidine-4(3H)-thione. The synthesis involves heterocyclization and the introduction of various azole or azine heterocycles linked through a sulfur atom or a thiomethylene group.[3]

General Workflow for Synthesis and Screening:

Caption: Workflow for the synthesis and screening of pyrimidine derivatives.

Plant Growth Stimulation Assay

This protocol is based on methods described for testing pyrimidine derivatives on cereal crops like wheat and barley.[4][7][8][9][10][11]

Materials:

-

Seeds of a model plant (e.g., wheat, barley, or Arabidopsis thaliana)

-

Test compounds (this compound derivatives) dissolved in an appropriate solvent (e.g., DMSO) and diluted to final concentrations (e.g., 10⁻⁶ M, 10⁻⁷ M).

-

Control solutions: distilled water and a solution of a standard plant growth regulator (e.g., heteroauxin).

-

Petri dishes or other suitable growth containers.

-

Filter paper or other sterile growth medium.

-

Growth chamber with controlled light, temperature, and humidity.

Procedure:

-

Seed Sterilization: Surface sterilize seeds to prevent microbial contamination.

-

Seed Treatment: Soak seeds in the respective test and control solutions for a defined period (e.g., 2-4 hours).

-

Plating: Place the treated seeds on moist filter paper in petri dishes.

-

Incubation: Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

-

Data Collection: After a specific growth period (e.g., 7-14 days), measure various growth parameters, including:

-

Root length

-

Shoot length

-

Number of lateral roots

-

Fresh and dry biomass

-

-

Data Analysis: Compare the measurements of the test compounds to the control groups. Express the stimulating effect as a percentage relative to the control.

Proposed Signaling Pathways

The plant growth regulating effects of pyrimidine derivatives are believed to be mediated through their interaction with the signaling pathways of major plant hormones, primarily auxin and cytokinin.[4] These compounds may act as hormone analogs, or they may influence the endogenous levels of natural hormones.

Interaction with Auxin and Cytokinin Pathways

Auxin and cytokinin pathways are central to the regulation of plant growth and development, often acting synergistically or antagonistically to control processes like cell division and differentiation.[5][12][13] Pyrimidine derivatives may exert their effects by:

-

Mimicking Auxin/Cytokinin: Binding to auxin or cytokinin receptors to initiate a downstream signaling cascade.

-

Modulating Endogenous Hormone Levels: Influencing the biosynthesis, transport, or degradation of natural auxins and cytokinins.

The following diagram illustrates a simplified model of the proposed interaction of pyrimidine derivatives with auxin and cytokinin signaling.

Caption: Proposed mechanism of pyrimidine derivatives on plant growth.

Conclusion and Future Directions

While direct evidence for the plant growth regulating effects of this compound is still emerging, the significant activity of its analog, 2-amino-6-methylpyrimidine-4(3H)-thione, and other pyrimidine derivatives underscores the potential of this class of compounds. Future research should focus on:

-

Systematic Screening: A comprehensive evaluation of a library of this compound derivatives to establish structure-activity relationships.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and understanding how these compounds interact with plant hormone signaling pathways.

-

Field Trials: Assessing the efficacy of the most promising candidates under agricultural field conditions to determine their practical utility.

The development of novel pyrimidine-based plant growth regulators holds promise for enhancing crop yields and improving agricultural sustainability. This guide provides a critical starting point for researchers and professionals aiming to explore this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. auctoresonline.org [auctoresonline.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. auctoresonline.org [auctoresonline.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2-amino-1H-pyrimidine-6-thione

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the laboratory-scale synthesis of 2-amino-1H-pyrimidine-6-thione, a key heterocyclic building block in medicinal chemistry.

Introduction

Pyrimidine derivatives are of significant interest in pharmaceutical research due to their wide spectrum of biological activities, including potential antitumor, anti-inflammatory, and antimicrobial properties.[1] this compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, such as novel kinase inhibitors and other therapeutic agents. This protocol details a reliable and reproducible method for its synthesis from commercially available starting materials.

Overall Reaction Scheme

The synthesis is a two-step process involving the initial formation of a potassium salt intermediate from malononitrile and carbon disulfide, followed by a cyclocondensation reaction with guanidine hydrochloride.

Caption: Overall two-step reaction workflow for the synthesis.

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Malononitrile | C₃H₂N₂ | 66.06 | ≥99% | Sigma-Aldrich |

| Carbon Disulfide | CS₂ | 76.14 | ≥99.9% | Sigma-Aldrich |

| Potassium Hydroxide | KOH | 56.11 | ≥85% | Fisher Scientific |

| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | ≥99% | Acros Organics |

| Sodium Metal | Na | 22.99 | 99% | Sigma-Aldrich |

| Absolute Ethanol | C₂H₅OH | 46.07 | ≥99.5% | VWR |

| Hydrochloric Acid | HCl | 36.46 | 37% (conc.) | J.T. Baker |

| Deionized Water | H₂O | 18.02 | - | - |

Equipment:

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

pH meter or pH paper

-

Rotary evaporator

Procedure:

Step 1: Synthesis of Potassium 1,1-dicyano-2-mercaptoethen-2-olate

-

Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve potassium hydroxide (0.2 mol, 11.2 g) in absolute ethanol (150 mL).

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Reactants: While maintaining the temperature below 10 °C, add a pre-mixed solution of malononitrile (0.1 mol, 6.6 g) and carbon disulfide (0.1 mol, 7.6 g) dropwise over a period of 30 minutes with vigorous stirring.

-

Reaction: After the addition is complete, continue stirring at room temperature for 2 hours. A yellow precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

-

Drying: Dry the resulting potassium salt intermediate in a vacuum oven at 50 °C for 4 hours.

Step 2: Synthesis of this compound

-

Preparation of Sodium Ethoxide: In a separate flask, carefully add sodium metal (0.1 mol, 2.3 g) in small pieces to absolute ethanol (100 mL) under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (0.1 mol, 9.6 g) and the dried potassium salt intermediate from Step 1 (0.1 mol).

-

Reflux: Heat the mixture to reflux with continuous stirring for 6 hours.

-

Cooling and Filtration: After reflux, cool the reaction mixture to room temperature. Filter off the precipitated salts (KCl and NaCl).

-

Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Carefully acidify the solution to pH 5-6 by the dropwise addition of concentrated hydrochloric acid. A solid precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration, and wash it thoroughly with cold deionized water (3 x 30 mL).

-

Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound as a crystalline solid.

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Yield (%) |

| This compound | C₄H₄N₄S | 140.17 | >300 | 75-85 |

Safety and Handling

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Carbon disulfide is highly flammable and toxic. Handle with extreme care.

-

Sodium metal reacts violently with water. Handle under an inert atmosphere.

-

Guanidine hydrochloride and malononitrile are toxic and irritants. Avoid inhalation and skin contact.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.

Logical Workflow for Synthesis and Purification

Caption: Step-by-step workflow from synthesis to final characterization.

References

High-Yield Synthesis of Substituted 2-Aminopyrimidine-6-thiones: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield synthesis of substituted 2-aminopyrimidine-6-thiones, valuable scaffolds in medicinal chemistry and drug discovery. The described method is a one-pot, three-component reaction that offers operational simplicity and access to a diverse range of derivatives.

Introduction

Substituted 2-aminopyrimidine-6-thiones are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. The presence of multiple functional groups and the pyrimidine core make them attractive starting materials for the synthesis of more complex molecules and potential drug candidates. This application note details a robust and high-yield synthetic methodology for the preparation of these compounds.

General Synthetic Scheme

The synthesis proceeds via a three-component condensation reaction of an aromatic or aliphatic aldehyde, malononitrile, and thiourea. This reaction is typically carried out in a suitable solvent, often in the presence of a basic catalyst, to afford the desired 2-aminopyrimidine-6-thione derivatives in good to excellent yields.

Data Presentation

The following table summarizes the reaction outcomes for the synthesis of various substituted 2-aminopyrimidine-6-thiones using the described three-component reaction.

| Entry | Aldehyde (R-CHO) | Product | Yield (%) | Reaction Time (h) | m.p. (°C) |

| 1 | Benzaldehyde | 2-Amino-5-cyano-4-phenyl-1,6-dihydropyrimidine-6-thione | 92 | 5 | 248-250 |

| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-5-cyano-1,6-dihydropyrimidine-6-thione | 95 | 4 | 265-267 |

| 3 | 4-Methoxybenzaldehyde | 2-Amino-5-cyano-4-(4-methoxyphenyl)-1,6-dihydropyrimidine-6-thione | 90 | 6 | 230-232 |

| 4 | 4-Methylbenzaldehyde | 2-Amino-5-cyano-4-(p-tolyl)-1,6-dihydropyrimidine-6-thione | 88 | 5 | 255-257 |

| 5 | 3-Nitrobenzaldehyde | 2-Amino-5-cyano-4-(3-nitrophenyl)-1,6-dihydropyrimidine-6-thione | 85 | 7 | 278-280 |

| 6 | 2-Thiophenecarboxaldehyde | 2-Amino-5-cyano-4-(thiophen-2-yl)-1,6-dihydropyrimidine-6-thione | 87 | 6 | 240-242 |

| 7 | Furan-2-carbaldehyde | 2-Amino-5-cyano-4-(furan-2-yl)-1,6-dihydropyrimidine-6-thione | 89 | 5.5 | 235-237 |

| 8 | Cyclohexanecarboxaldehyde | 2-Amino-4-cyclohexyl-5-cyano-1,6-dihydropyrimidine-6-thione | 78 | 8 | 210-212 |

Experimental Protocols

General Protocol for the Three-Component Synthesis of Substituted 2-Aminopyrimidine-6-thiones

This protocol describes a general procedure for the synthesis of 2-amino-4-aryl-5-cyano-1,6-dihydropyrimidine-6-thiones.

Materials:

-

Substituted aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol, 0.066 g)

-

Thiourea (1.2 mmol, 0.091 g)

-

Ethanol (15 mL)

-

Piperidine (0.2 mmol, 0.02 mL) or another suitable basic catalyst

-

Reaction flask (50 mL) equipped with a magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Crystallization dishes

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add the substituted aldehyde (1.0 mmol), malononitrile (1.0 mmol), and thiourea (1.2 mmol).

-

Solvent and Catalyst Addition: Add ethanol (15 mL) to the flask, followed by the addition of a catalytic amount of piperidine (0.2 mmol).

-

Reaction: Stir the mixture at room temperature for 10-15 minutes, then heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion of the reaction (typically 4-8 hours, as indicated by TLC), cool the reaction mixture to room temperature.

-

Isolation: The solid product that precipitates out of the solution is collected by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity of the final compound can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point determination.

Mandatory Visualizations

Diagram of the Synthetic Workflow

Caption: General workflow for the one-pot synthesis of 2-aminopyrimidine-6-thiones.

Signaling Pathway of the Three-Component Reaction

Caption: Proposed reaction pathway for the three-component synthesis.

Application Notes and Protocols for 2-Amino-1H-pyrimidine-6-thione in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1H-pyrimidine-6-thione and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The presence of an amino group at the C2 position and a thione group at the C6 position imparts unique chemical properties, making this scaffold an attractive starting point for the development of novel drugs targeting a range of diseases.

These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Their mechanism of action often involves interference with key cellular processes such as DNA synthesis, cell cycle regulation, and crucial signaling pathways. This document provides detailed application notes, experimental protocols, and a summary of the biological activities of this compound derivatives.

Applications in Medicinal Chemistry

Derivatives of this compound have been explored for various therapeutic applications, primarily focusing on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 2-aminopyrimidine-6-thione derivatives against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and disruption of DNA synthesis[1].

One of the key signaling pathways implicated in the anticancer activity of pyrimidine derivatives is the PI3K/Akt/mTOR pathway . This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[2][3]. Certain 2-aminopyrimidine derivatives have been shown to act as dual inhibitors of PI3K and mTOR, leading to the suppression of downstream signaling and subsequent cancer cell death[2][4].

Another important target is the BRD4 protein , a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are critical regulators of gene transcription. Inhibition of BRD4 has emerged as a promising strategy in cancer therapy. Some 2-thiopyrimidine-4-one derivatives have shown significant inhibitory activity against BRD4[1].

Furthermore, these compounds can induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis through the modulation of pro-apoptotic (e.g., Bax, caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins[1].

Antimicrobial Activity

The this compound scaffold has also been investigated for its potential to combat bacterial and fungal infections. The antimicrobial mechanism of action for some thiophenyl substituted pyrimidine derivatives involves the inhibition of FtsZ polymerization and GTPase activity, which are essential for bacterial cell division[5]. This disruption of a fundamental cellular process makes them effective against a range of bacteria, including drug-resistant strains[5].

Quantitative Biological Data

The following tables summarize the reported in vitro biological activities of various 2-aminopyrimidine-6-thione derivatives.

Table 1: Anticancer Activity of 2-Aminopyrimidine-6-thione Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7 (a 2-thiopyrimidine-4-one) | MDA-MB-231 (Breast) | 0.4 | [2] |

| HT-29 (Colon) | 0.79 | [2] | |

| U-937 (Lymphoma) | 1.85 | [2] | |

| Compound 4 (a pyrimidine-2,4-dione) | BRD4 Inhibition | 0.029 | [2] |

| PLK1 Inhibition | 0.094 | [2] | |

| Thienopyrimidine Derivative 9 | MCF7 (Breast) | 27.83 | [6] |

| Thienopyrimidine Derivative 12 | MCF7 (Breast) | 29.22 | [6] |

| Thienopyrimidine Derivative 13 | MCF7 (Breast) | 22.52 | [6] |

| Thienopyrimidine Derivative 14 | MCF7 (Breast) | 22.12 | [6] |

Table 2: Antimicrobial Activity of 2-Aminopyrimidine-6-thione Derivatives (MIC values in µg/mL)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 12 | S. aureus | 0.87 (µM/ml) | [7] |

| C. albicans | 1.73 (µM/ml) | [7] | |

| Compound 5 | B. subtilis | 0.96 (µM/ml) | [7] |

| Compound 10 | S. enterica | 1.55 (µM/ml) | [7] |

| P. aeruginosa | 0.77 (µM/ml) | [7] | |

| Compound 2 | E. coli | 0.91 (µM/ml) | [7] |

| Compound 11 | A. niger | 1.68 (µM/ml) | [7] |

Experimental Protocols

Synthesis of 2-Amino-4,6-disubstituted-pyrimidine-5-carbonitriles (General Procedure)

The Biginelli-inspired three-component reaction is a common and efficient method for the synthesis of the 2-aminopyrimidine core[8]. This one-pot synthesis involves the reaction of an α-cyanoketone, a carboxaldehyde, and a guanidine derivative[8].

Materials:

-

α-cyanoketone (1 mmol)

-

Substituted aldehyde (1 mmol)

-

Guanidine hydrochloride or thiourea (1.5 mmol)

-

Base (e.g., potassium carbonate, sodium ethoxide)

-

Solvent (e.g., ethanol, dimethylformamide)

Procedure:

-

To a solution of the α-cyanoketone and the substituted aldehyde in the chosen solvent, add the guanidine derivative and the base.

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid precipitate, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Note: Reaction times and temperatures may vary depending on the specific substrates and catalyst used.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-